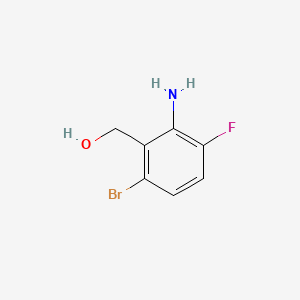
4-Pyrimidinecarboxamide, N-hydroxy- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinecarboxamide, N-hydroxy- (9CI) is a chemical compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a carboxamide and an N-hydroxy group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-Pyrimidinecarboxamide, N-hydroxy- (9CI) typically involves the reaction of pyrimidine derivatives with hydroxylamine. One common method includes the following steps:
Starting Material: Pyrimidine-4-carboxylic acid.
Reagents: Hydroxylamine hydrochloride and a base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the N-hydroxy carboxamide.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Pyrimidinecarboxamide, N-hydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution.
Applications De Recherche Scientifique
4-Pyrimidinecarboxamide, N-hydroxy- (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinecarboxamide, N-hydroxy- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The N-hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
4-Pyrimidinecarboxamide, N-hydroxy- (9CI) can be compared with other pyrimidine derivatives, such as:
Pyrimidine-4-carboxamide: Lacks the N-hydroxy group, resulting in different chemical and biological properties.
N-Hydroxy-2-pyrimidinecarboxamide: Similar structure but with the N-hydroxy group at a different position, leading to variations in reactivity and applications.
Pyrimidine-4-carboxylic acid: The precursor in the synthesis of 4-Pyrimidinecarboxamide, N-hydroxy- (9CI), with distinct chemical behavior due to the absence of the carboxamide and N-hydroxy groups.
The uniqueness of 4-Pyrimidinecarboxamide, N-hydroxy- (9CI) lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
131346-22-0 |
|---|---|
Formule moléculaire |
C5H5N3O2 |
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
N-hydroxypyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c9-5(8-10)4-1-2-6-3-7-4/h1-3,10H,(H,8,9) |
Clé InChI |
ZOCWDWMASUCTTI-UHFFFAOYSA-N |
SMILES |
C1=CN=CN=C1C(=O)NO |
SMILES canonique |
C1=CN=CN=C1C(=O)NO |
Synonymes |
4-Pyrimidinecarboxamide, N-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


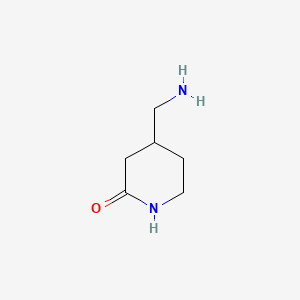

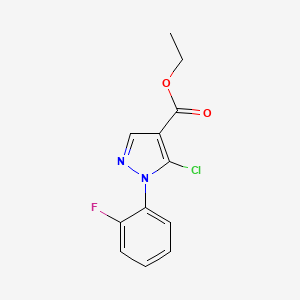
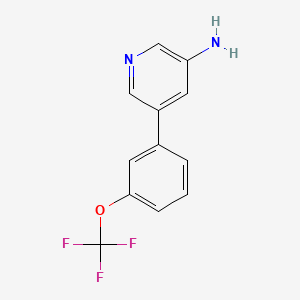
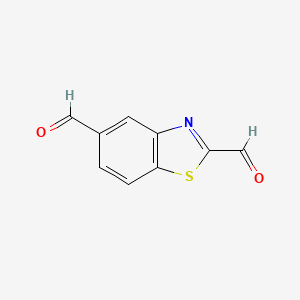
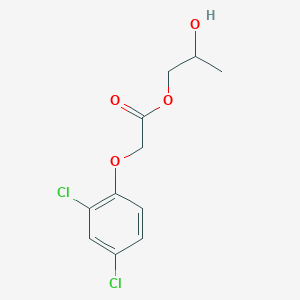

![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)
